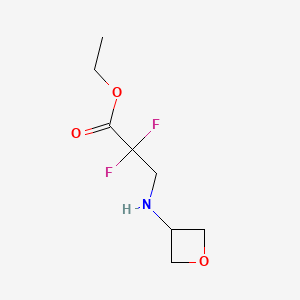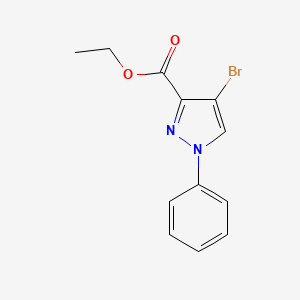
ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a bromine atom at the 4-position, a phenyl group at the 1-position, and an ethyl ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form the intermediate pyrazolone, which is then brominated using bromine or N-bromosuccinimide (NBS) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used for these reactions.
Cyclization Reactions: Cyclization can be achieved using various catalysts and solvents, depending on the desired product.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, reduced or oxidized derivatives, and fused heterocyclic compounds. These products can have diverse applications in medicinal chemistry and materials science .
科学研究应用
Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity for its targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
4-Bromo-1-phenyl-1H-pyrazole: Lacks the ester group, which can affect its reactivity and applications.
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
1-Phenyl-1H-pyrazole-3-carboxylate: Lacks both the bromine atom and the ester group, making it less versatile in certain applications.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research .
属性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC 名称 |
ethyl 4-bromo-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-10(13)8-15(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI 键 |
CHYXWZYAFLHHON-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C=C1Br)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


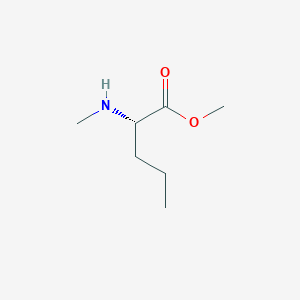
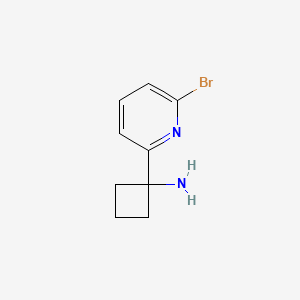
![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)
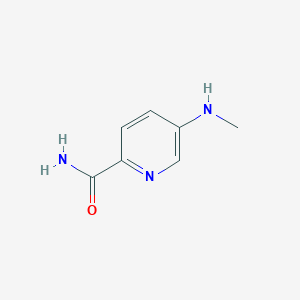
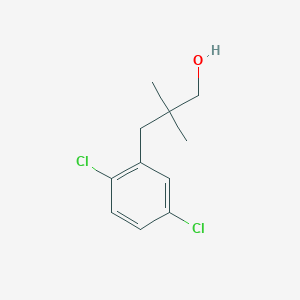
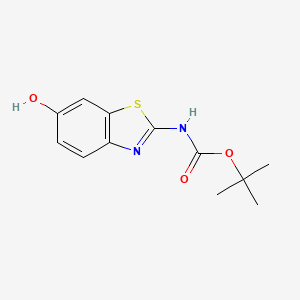
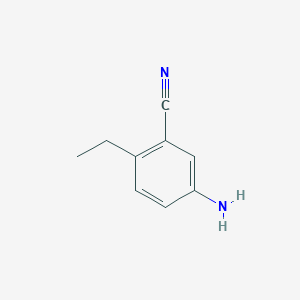
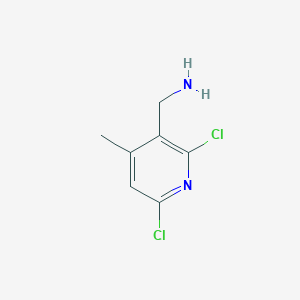
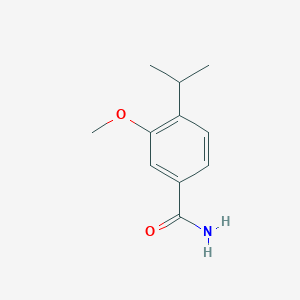
![1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
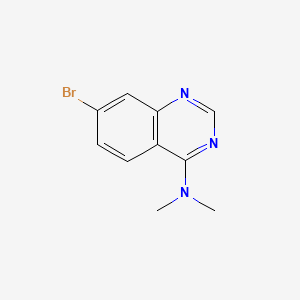
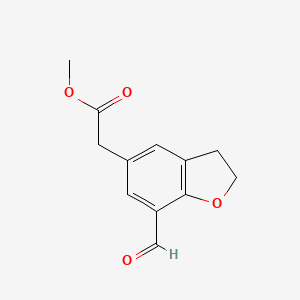
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
